

An In-depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic Acid

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Compound of Interest

Compound Name: 4-(6-Aminopyridin-3-yl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for **4-(6-aminopyridin-3-yl)benzoic acid**. This biaryl compound, featuring a benzoic acid moiety linked to an aminopyridine ring, is a valuable building block in medicinal chemistry and materials science. Its structure lends itself to further functionalization, making it a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents.

Molecular Structure and Identification

4-(6-Aminopyridin-3-yl)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group at position 1 and a 6-aminopyridin-3-yl group at position 4. The linkage between the two aromatic rings is a carbon-carbon single bond.

Schematic of 4-(6-Aminopyridin-3-yl)benzoic Acid

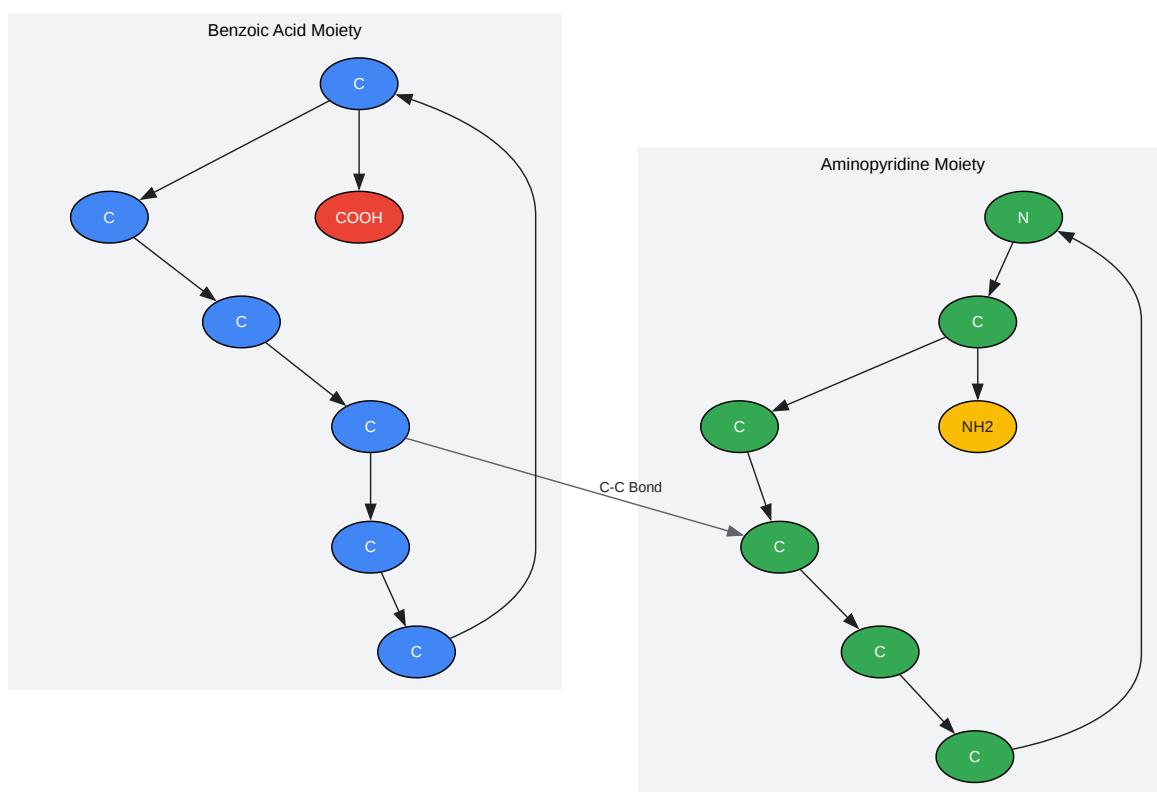
[Click to download full resolution via product page](#)Caption: Logical structure of **4-(6-Aminopyridin-3-yl)benzoic acid**.

Table 1: Compound Identifiers

Identifier	Value	Source
IUPAC Name	4-(6-Aminopyridin-3-yl)benzoic acid	-
CAS Number	222986-51-8	[1]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	214.22 g/mol	[1]
SMILES	Nc1ccc(cc1)c1ccc(C(=O)O)cc1	[1]
InChI	InChI=1S/C12H10N2O2/c13-11-4-3-9(7-14-11)8-1-5-10(6-2-8)12(15)16/h1-7H,13H2, (H,15,16)	(Computed)

| InChIKey | YZYSMAPQORFEGM-UHFFFAOYSA-N | (Computed) |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various solvents and biological systems. The data presented below are computationally derived unless otherwise specified.

Table 2: Physicochemical Data

Property	Value	Source
Topological Polar Surface Area (TPSA)	76.21 Å ²	[1]
LogP (octanol-water partition coeff.)	2.029	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]

| Storage Conditions | Sealed in dry, 2-8°C |[\[1\]](#) |

Synthesis and Experimental Protocols

While specific experimental data for the synthesis of **4-(6-aminopyridin-3-yl)benzoic acid** is not readily available in public literature, a common and effective method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

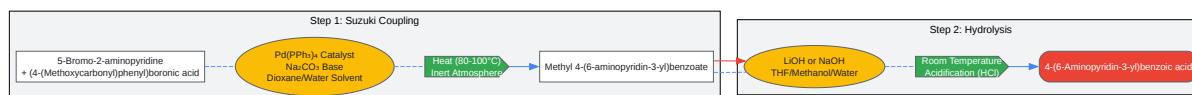
This protocol describes a general procedure for the synthesis of **4-(6-aminopyridin-3-yl)benzoic acid** from (4-(methoxycarbonyl)phenyl)boronic acid and 5-bromo-2-aminopyridine, followed by hydrolysis.

Step 1: Palladium-Catalyzed Cross-Coupling

- **Reactants Setup:** In a reaction vessel, combine 5-bromo-2-aminopyridine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base, typically sodium carbonate (Na_2CO_3 , 2.0 eq).
- **Solvent Addition:** Add a solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio).
- **Reaction Execution:** Purge the vessel with an inert gas (e.g., nitrogen or argon). Heat the mixture to reflux (approximately 80-100°C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-(6-aminopyridin-3-yl)benzoate.

Step 2: Ester Hydrolysis

- Reaction Setup: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.
- Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature for 2-4 hours.
- Acidification & Isolation: Upon completion, neutralize the reaction mixture with an acid (e.g., 1N HCl) to a pH of approximately 6-7. The product, **4-(6-aminopyridin-3-yl)benzoic acid**, will precipitate.
- Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. Further purification can be achieved by recrystallization if necessary.



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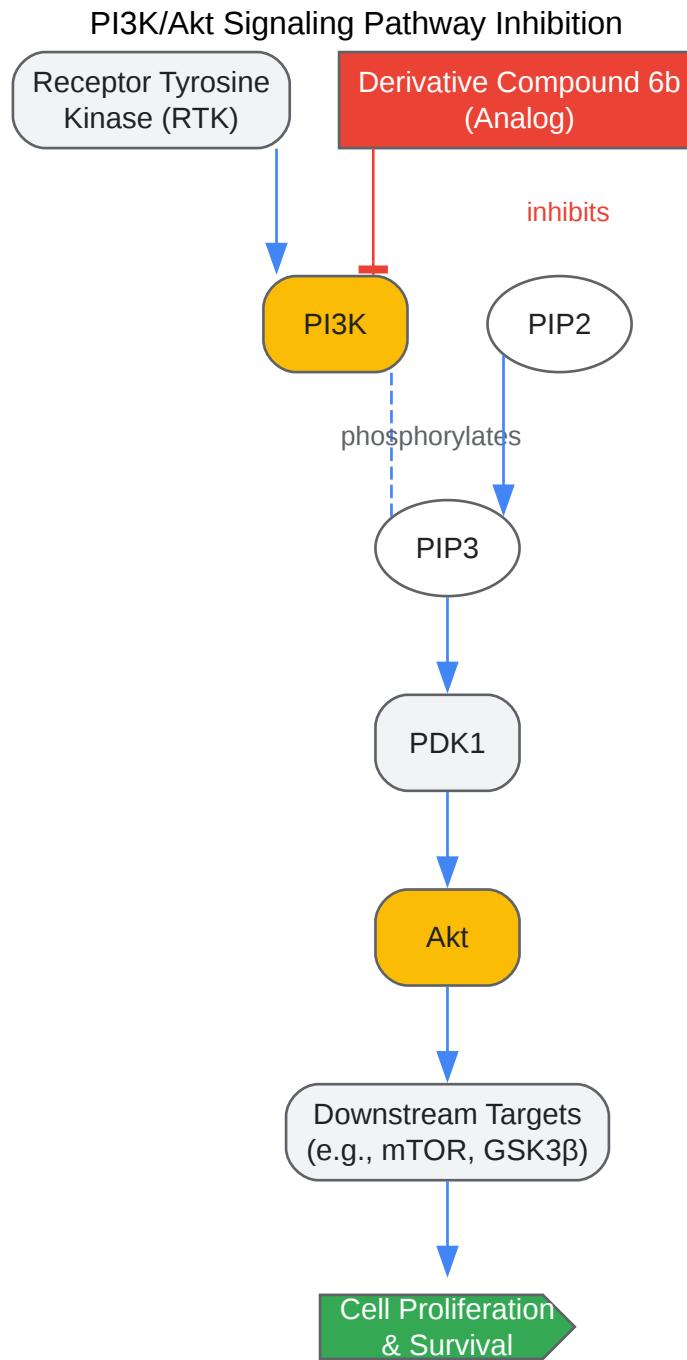
Caption: General workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

While there is limited publicly available information on the specific biological activity of **4-(6-aminopyridin-3-yl)benzoic acid** itself, its structural motifs are present in numerous biologically active compounds. Research into its derivatives provides insight into its potential applications.

A recent study on 3-(6-aminopyridin-3-yl)benzamide derivatives—close structural analogs—demonstrated significant antitumor activities.^[2] One lead compound from this study, 6b, was found to be a selective inhibitor of the PI3K α isoform.^[2] This inhibition subsequently blocks the PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation and survival that is often dysregulated in cancer.^[2] The compound was shown to induce G1 cell cycle arrest and apoptosis in HCT116 cancer cells.^[2]

This suggests that the **4-(6-aminopyridin-3-yl)benzoic acid** core is a promising scaffold for developing novel kinase inhibitors, particularly targeting the PI3K/Akt pathway.



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Caption: PI3K/Akt pathway, a target for the compound's derivatives.

Conclusion

4-(6-Aminopyridin-3-yl)benzoic acid is a well-defined chemical entity with significant potential as an intermediate in drug discovery and development. While comprehensive experimental data on the parent compound is sparse, its structural framework is a key component of advanced molecules, including kinase inhibitors. The established synthetic routes, such as the Suzuki-Miyaura coupling, provide reliable methods for its preparation, enabling further exploration of its derivatives as potential therapeutic agents. Future research should focus on characterizing the specific biological activities and physical properties of this core structure.

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References

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